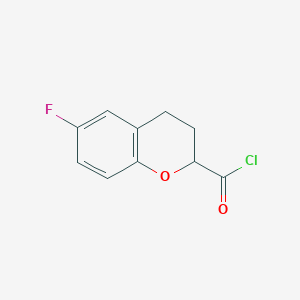

6-Fluorochromane-2-carbonyl chloride

Description

Significance of Chromane-Based Scaffolds in Modern Chemical Synthesis

The chromane (B1220400) ring system, a bicyclic ether consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a foundational structure in synthetic and medicinal chemistry. nih.gov Its prevalence in nature and its proven efficacy as a pharmacophore have cemented its status as a critical building block for new chemical entities.

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug discovery. acs.orgcncb.ac.cn The chromane framework is widely recognized as such a scaffold. acs.orguevora.ptresearchgate.net Chromane-based units are ubiquitous in a vast array of naturally occurring compounds, including flavonoids, tocopherols (B72186) (Vitamin E), and other polyphenols, which exhibit a broad range of pharmacological properties. nih.govuevora.pt

The rigid, bicyclic nature of the chromane system provides a defined three-dimensional geometry that can be strategically decorated with various functional groups to optimize interactions with biological receptors. researchgate.net This structural feature has been exploited in the development of therapeutic agents for a wide spectrum of diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, diabetes, and inflammatory conditions. nih.govacs.orguevora.pt For instance, chromanone scaffolds have been reported to show acetylcholinesterase (AChE) inhibition, a key mechanism in Alzheimer's treatment, by binding to the peripheral anionic site of the enzyme. uevora.pt The adaptability of the chromane scaffold allows for the generation of large libraries of compounds, facilitating the discovery of new leads and the optimization of existing drugs. acs.org

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound. byjus.comyoutube.com In the context of chromane derivatives, the incorporation of a halogen, such as fluorine, can profoundly influence the molecule's physicochemical and pharmacological profile.

The substitution of a hydrogen atom with fluorine can lead to several beneficial changes:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the biological half-life of a drug.

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially leading to stronger binding interactions with target proteins through hydrogen bonds or dipole-dipole forces.

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.

Specifically, the "6-fluoro" substitution on the chromane ring, as seen in 6-fluorochromane-2-carbonyl chloride, is a key structural feature of several biologically active molecules. The synthesis of the precursor, 6-fluorochroman-2-carboxylic acid, often starts with p-fluorophenol, underscoring the strategic importance of this specific halogenation from the initial stages of synthesis. google.com

The Carbonyl Chloride Functionality: A Highly Reactive Intermediate in Organic Synthesis

Carbonyl chlorides, also known as acid chlorides or acyl chlorides, are a class of organic compounds characterized by the -COCl functional group. numberanalytics.comsolubilityofthings.com They are among the most reactive derivatives of carboxylic acids, a property that makes them exceptionally useful as intermediates in chemical synthesis. numberanalytics.comlatech.edulibretexts.org

Carboxylic acids themselves are generally poor electrophiles, and their hydroxyl (-OH) group is a poor leaving group, limiting their direct reactivity in many desired transformations. libretexts.org To overcome this, the hydroxyl group is often converted into a better leaving group, a process referred to as "activation." Converting a carboxylic acid to a carbonyl chloride is a common and effective method of activation. libretexts.org

The high reactivity of a carbonyl chloride stems from the electronic properties of the acyl chloride group. solubilityofthings.com The chlorine atom is a strong electron-withdrawing group, which, along with the carbonyl oxygen, makes the carbonyl carbon highly electrophilic and thus very susceptible to attack by nucleophiles. solubilityofthings.com The chloride ion (Cl⁻) is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions. libretexts.org This enhanced reactivity allows for transformations that are difficult or impossible to achieve with the parent carboxylic acid under mild conditions. latech.edu

The high reactivity of carbonyl chlorides makes them versatile building blocks in organic synthesis. numberanalytics.com They are key precursors for the synthesis of a wide range of other carbonyl compounds through nucleophilic acyl substitution. numberanalytics.comsolubilityofthings.com Common transformations include:

Formation of Esters: Carbonyl chlorides react readily with alcohols to form esters, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. solubilityofthings.comlibretexts.org

Formation of Amides: Reaction with primary or secondary amines yields amides. This is one of the most common methods for forming the crucial amide bond found in peptides and numerous pharmaceuticals. solubilityofthings.com

Hydrolysis: Carbonyl chlorides react with water to hydrolyze back to the corresponding carboxylic acid. libretexts.org

Friedel-Crafts Acylation: They are used to acylate aromatic rings in the presence of a Lewis acid catalyst, forming a new carbon-carbon bond and producing aryl ketones.

This versatility makes this compound a potent intermediate. It enables the facile attachment of the 6-fluorochromane-2-carboxy moiety to various nucleophilic molecules, allowing for the rapid synthesis of a diverse array of esters, amides, and other derivatives for biological screening and further chemical elaboration.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈ClFO₂ |

| Molecular Weight | 214.62 g/mol |

| Parent Compound CAS | 99199-60-7 (for 6-Fluorochromane-2-carboxylic acid) chemicalbook.comchemicalbook.comambeed.comalfa-chemistry.comchemical-suppliers.eu |

| Appearance | Expected to be a reactive liquid or low-melting solid |

| Functional Groups | Chromane, Fluoro, Carbonyl Chloride |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c11-10(13)9-3-1-6-5-7(12)2-4-8(6)14-9/h2,4-5,9H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMSEDWVBPGXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluorochromane 2 Carbonyl Chloride and Its Precursors

Synthesis of 6-Fluorochromane-2-carboxylic Acid (Precursor)

6-Fluorochromane-2-carboxylic acid serves as a critical intermediate in various chemical syntheses, including for certain pharmaceuticals. google.comresearchgate.net Its creation is the result of a precise, sequential chemical pathway designed for efficiency and high product yield. google.com

The formation of 6-Fluorochromane-2-carboxylic acid from basic starting materials is a strategic multi-step process. google.comresearchgate.net This approach allows for the controlled and systematic construction of the complex chromane (B1220400) structure. A notable route begins with p-fluorophenol and a diester, building the molecule through successive addition, hydrolysis, cyclization, and reduction reactions. google.com

A widely employed synthetic strategy utilizes p-fluorophenol and dimethyl acetylenedicarboxylate (B1228247) as the initial raw materials. google.com The process commences with an addition reaction between these two compounds, often catalyzed by an organic base like triethylamine (B128534), to produce dimethyl 2-(p-fluorophenoxy) acetylenedicarboxylate. google.com This intermediate is typically not isolated; instead, it undergoes hydrolysis in the same reaction vessel. google.com The addition of an aqueous base, such as sodium hydroxide, hydrolyzes the ester groups to yield 2-(p-fluorophenoxy) butenedioic acid. google.com This diacid is then isolated after acidification. google.com

The cyclization step is crucial for constructing the core heterocyclic ring system of the chromane structure. The previously synthesized 2-(p-fluorophenoxy) butenedioic acid is dissolved in concentrated sulfuric acid, which acts as both a solvent and a catalyst for an intramolecular cyclization reaction. google.com This process forms the chromenone ring, yielding the intermediate compound 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. google.comresearchgate.net This reaction is a type of Friedel-Crafts acylation where the carboxylic acid group attacks the activated aromatic ring.

The final step in the synthesis of the precursor acid is the saturation of the chromene ring to form the stable chromane structure. google.comresearchgate.net This transformation is accomplished through catalytic hydrogenation, a reduction reaction that targets both the carbon-carbon double bond and the ketone group within the heterocyclic ring of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. researchgate.netchemicalbook.com

Palladium on carbon (Pd/C) is the catalyst of choice for this hydrogenation step. researchgate.netchemicalbook.com It functions as a heterogeneous catalyst, where finely divided palladium metal is supported on activated carbon, which provides a high surface area for the reaction. masterorganicchemistry.comhelgroup.com The catalyst's surface adsorbs both the hydrogen gas (H₂) and the substrate (the chromene derivative), weakening the H-H bond and facilitating the addition of hydrogen atoms across the double bond and carbonyl group of the substrate. masterorganicchemistry.comyoutube.com This method is highly effective for the reduction of alkenes and other functional groups without affecting more stable aromatic rings under controlled conditions. rsc.org

The hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid to 6-Fluorochromane-2-carboxylic acid has been optimized to achieve high yields. chemicalbook.com The reaction is typically performed in an autoclave reactor to handle the required hydrogen pressure. chemicalbook.com Research findings have established specific conditions for maximizing the product yield, which can reach up to 90%. chemicalbook.com

The table below outlines the optimized reaction conditions based on published research. chemicalbook.com

| Parameter | Value |

| Substrate | 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | Acetic Acid |

| Hydrogen Pressure | 15-20 kg |

| Temperature | 75-80 °C |

| Reaction Time | 30-35 hours |

| Reported Yield | 90.0% |

Catalytic Hydrogenation for Chromane Ring Saturation

Enzymatic Resolution Techniques for Enantiopure 6-Fluorochromane-2-carboxylic Acid

The generation of optically pure (S)- and (R)-enantiomers of 6-fluoro-chroman-2-carboxylic acid (FCCA) is crucial for their application as chiral building blocks in the pharmaceutical industry. rsc.orgx-mol.com Traditional chemical resolution methods are often inefficient, yielding low amounts of the desired product and generating significant chemical waste. rsc.orgx-mol.com As a more sustainable and efficient alternative, enzymatic resolution techniques have been developed, offering high selectivity and yields under mild reaction conditions. rsc.org

Esterase-Catalyzed Asymmetrization

A key strategy for obtaining enantiopure FCCAs is through the kinetic resolution of a racemic ester precursor, catalyzed by specific enzymes. rsc.org Researchers have successfully employed two novel esterases, identified as EstS and EstR, which were isolated from the thermophilic bacterium Geobacillus thermocatenulatus. rsc.orgx-mol.com

The process begins with the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate. rsc.org In a biphasic system consisting of water and toluene, these esterases exhibit high enantioselectivity. rsc.orgx-mol.com

EstS selectively catalyzes the hydrolysis of the methyl ester to produce (S)-6-fluorochroman-2-carboxylic acid, achieving an enantiomeric excess (ee) of over 99%. rsc.org

EstR demonstrates complementary selectivity, catalyzing the reaction to yield (R)-6-fluorochroman-2-carboxylic acid with a high enantiomeric excess of 95-96%. rsc.orgx-mol.com

This high degree of asymmetrization is attributed to the specific structural conformations of the active sites in each enzyme, as revealed by molecular simulation studies. rsc.org

Sequential Resolution Methods for (S)- and (R)-Enantiomers

The process is conducted in a biphasic system where the organic phase, containing the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC), is retained throughout the process. rsc.org The aqueous phase, containing the immobilized enzyme and buffer, is replaced sequentially to produce each enantiomer.

First Stage: Immobilized cells with EstS are introduced into the reactor. The selective hydrolysis proceeds, and the resulting aqueous solution rich in (S)-FCCA is removed.

Second Stage: The aqueous phase is replaced with one containing immobilized EstR cells. This second batch reaction then selectively produces (R)-FCCA.

This sequential approach allows for the continuous resolution of the substrate. After every two batches, the organic phase is supplemented with more MFCC to maintain the reaction. rsc.org A study performing ten sequential batches demonstrated the robustness of this method, achieving significant yields in a 40-hour period. rsc.orgx-mol.com

Table 1: Results of Sequential Biphasic Batch Resolution of MFCC

| Enantiomer | Final Concentration (mM) | Enantiomeric Excess (ee) | Total Mole Yield (%) |

| (S)-FCCA | 229.3 | 96.9% | 93.5% |

| (R)-FCCA | 224.1 | 99.1% |

This data represents the cumulative results after ten sequential batches over 40 hours, demonstrating a highly efficient and productive resolution process. rsc.org

Conversion of 6-Fluorochromane-2-carboxylic Acid to 6-Fluorochromane-2-carbonyl chloride

The transformation of a carboxylic acid into an acid chloride is a fundamental step in organic synthesis, as it activates the carboxyl group for further reactions. Acid chlorides are significantly more reactive than their corresponding carboxylic acids, making them valuable intermediates. uci.edumasterorganicchemistry.com

Nucleophilic Acyl Substitution Mechanisms

The conversion of 6-Fluorochromane-2-carboxylic acid to its corresponding carbonyl chloride proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbonyl carbon of the acyl group, leading to the substitution of the hydroxyl (-OH) group with the nucleophile (in this case, a chloride ion). masterorganicchemistry.com

The primary challenge in this reaction is that the hydroxyl group is a poor leaving group. uci.edulibretexts.org Therefore, the reaction requires a reagent that can convert the -OH group into a better leaving group. libretexts.orglibretexts.org The general mechanism involves an addition-elimination process:

Activation: The reagent activates the carboxylic acid's hydroxyl group, transforming it into a more reactive intermediate that is a good leaving group. libretexts.org

Nucleophilic Attack: A chloride ion, often generated from the activating reagent itself, acts as the nucleophile and attacks the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group, resulting in the formation of the acid chloride. masterorganicchemistry.com

Reagents and Reaction Conditions for Carboxylic Acid Chlorination

Several reagents can facilitate the chlorination of carboxylic acids, with thionyl chloride being one of the most common and effective choices. masterorganicchemistry.comcommonorganicchemistry.com

Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids into acid chlorides. masterorganicchemistry.comlibretexts.org The reaction is highly favorable because the byproducts formed are gases (sulfur dioxide and hydrogen chloride), which escape from the reaction mixture and drive the equilibrium towards the product side. masterorganicchemistry.com

The mechanism for the reaction between a carboxylic acid and thionyl chloride involves the following steps:

The carboxylic acid's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. libretexts.orglibretexts.org

This initial attack, followed by the loss of a chloride ion, forms a protonated acyl chlorosulfite intermediate. This intermediate contains an excellent leaving group. libretexts.org

The chloride ion (Cl⁻) that was eliminated then acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite. libretexts.orglibretexts.org

A tetrahedral intermediate is formed, which then collapses. The chlorosulfite group departs and subsequently decomposes into sulfur dioxide (SO₂) gas and another chloride ion, rendering the reaction irreversible. masterorganicchemistry.com The protonated acid chloride is then deprotonated to yield the final product. masterorganicchemistry.com

Table 2: Typical Reaction Conditions for Carboxylic Acid Chlorination using SOCl₂

| Parameter | Condition |

| Reagent | Thionyl Chloride (SOCl₂) |

| Solvent | Often used neat (without solvent) or with an inert solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com |

| Temperature | Typically requires heating; often run at the reflux temperature of the mixture. commonorganicchemistry.com |

| Work-up | The excess thionyl chloride is typically removed by distillation due to its lower boiling point. |

These conditions are general and may be optimized for specific substrates. commonorganicchemistry.com

Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful chlorinating agent for converting carboxylic acids to acyl chlorides. The reaction proceeds readily, typically at room temperature or with gentle warming. chemguide.co.ukyoutube.comquora.com The stoichiometry of the reaction involves one mole of the carboxylic acid reacting with one mole of PCl₅ to yield the desired acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.uk

The general reaction is as follows:

R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

For the specific synthesis of this compound, the reaction would be:

The reaction is often carried out in an inert solvent, such as dichloromethane or chloroform, to moderate the reaction and facilitate handling. The gaseous HCl byproduct is typically evolved from the reaction mixture. The separation of the product acyl chloride from the phosphoryl chloride byproduct can be achieved by fractional distillation under reduced pressure, taking advantage of their different boiling points. chemguide.co.uk

Table 1: General Reaction Parameters for Carboxylic Acid Chlorination with PCl₅

| Parameter | Details | Source |

| Reagent | Phosphorus Pentachloride (PCl₅) | chemguide.co.ukyoutube.com |

| Stoichiometry | 1:1 (Carboxylic Acid:PCl₅) | chemguide.co.uk |

| Byproducts | Phosphoryl chloride (POCl₃), Hydrogen chloride (HCl) | chemguide.co.uk |

| Typical Solvents | Dichloromethane, Chloroform, Neat | chemguide.co.uk |

| Temperature | Room temperature or gentle heating | chemguide.co.ukyoutube.com |

| Work-up | Fractional distillation | chemguide.co.uk |

Phosphorus Trichloride (B1173362) (PCl₃)

Phosphorus trichloride is another effective reagent for the preparation of acyl chlorides from carboxylic acids. A key advantage of using PCl₃ is that all three chlorine atoms are utilized in the chlorination process, making it more atom-economical than PCl₅. semanticscholar.orgresearchgate.net The reaction requires three moles of the carboxylic acid for every one mole of PCl₃, producing three moles of the acyl chloride and one mole of phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk

The general reaction is:

3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃

For the synthesis of this compound, the specific reaction is:

The reaction is typically performed by heating the mixture of the carboxylic acid and PCl₃. researchgate.net The non-volatile nature of the phosphorous acid byproduct simplifies the work-up procedure, as the desired acyl chloride can often be separated by simple distillation from the reaction mixture. chemguide.co.uksemanticscholar.org

Table 2: General Reaction Parameters for Carboxylic Acid Chlorination with PCl₃

| Parameter | Details | Source |

| Reagent | Phosphorus Trichloride (PCl₃) | chemguide.co.ukresearchgate.net |

| Stoichiometry | 3:1 (Carboxylic Acid:PCl₃) | chemguide.co.uk |

| Byproduct | Phosphorous acid (H₃PO₃) | chemguide.co.uk |

| Typical Solvents | Neat or inert solvent | researchgate.net |

| Temperature | Heating is generally required | researchgate.net |

| Work-up | Distillation | chemguide.co.uk |

Precursor Synthesis: 6-Fluorochroman-2-carboxylic acid

The availability of the precursor, 6-fluorochroman-2-carboxylic acid, is essential for the synthesis of the target acyl chloride. A common synthetic route to this precursor involves a multi-step process starting from readily available materials.

One documented method involves the reaction of p-fluorophenol with dimethyl acetylenedicarboxylate. This initial addition reaction is followed by hydrolysis to yield 2-(p-fluorophenoxy)butenedioic acid. Subsequent cyclization of this intermediate in the presence of a strong acid, such as concentrated sulfuric acid, leads to the formation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. The final step is a catalytic hydrogenation under pressure, which reduces the double bond in the pyran ring to afford the desired 6-fluorochroman-2-carboxylic acid. acs.org

Table 3: Synthesis of 6-Fluorochroman-2-carboxylic acid

| Step | Reactants | Reagents/Conditions | Product | Source |

| 1 | p-Fluorophenol, Dimethyl acetylenedicarboxylate | - | Dimethyl 2-(p-fluorophenoxy)acetylenedicarboxylate | acs.org |

| 2 | Dimethyl 2-(p-fluorophenoxy)acetylenedicarboxylate | Alkaline hydrolysis | 2-(p-Fluorophenoxy)butenedioic acid | acs.org |

| 3 | 2-(p-Fluorophenoxy)butenedioic acid | Concentrated sulfuric acid | 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | acs.org |

| 4 | 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | H₂, Pd/C, Pressure | 6-Fluorochroman-2-carboxylic acid | acs.org |

Reactivity and Reaction Mechanisms of 6 Fluorochromane 2 Carbonyl Chloride

General Reactions of Acid Chlorides

Acid chlorides are versatile intermediates in organic synthesis due to their high reactivity, allowing for their conversion into a wide range of other functional groups. youtube.comrsc.org They readily undergo nucleophilic acyl substitution, where a nucleophile replaces the chloride ion. chemicalbook.com

The characteristic reaction of acid chlorides is nucleophilic acyl substitution. chemicalbook.com This mechanism generally proceeds through a two-step addition-elimination process. researchgate.netgoogle.com

Nucleophilic Attack: An electron-rich nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate with a negatively charged oxygen atom. researchgate.netnih.gov

Elimination of Leaving Group: The tetrahedral intermediate is transient. The negative charge on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as the leaving group. researchgate.netnih.gov

Acid chlorides react readily with alcohols to form esters. youtube.com This reaction is often performed in the presence of a weak base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct that is formed. youtube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acid chloride. After the formation of the tetrahedral intermediate, the chloride ion is eliminated, and the protonated ester is then deprotonated (often by the base or another alcohol molecule) to yield the final ester product and HCl.

Table 1: General Reaction of Acid Chloride to Form an Ester

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|

The reaction of acid chlorides with ammonia, primary amines, or secondary amines is a vigorous and common method for synthesizing amides. The reaction requires two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base (like pyridine) to scavenge the HCl produced. The second equivalent of the amine acts as a base to neutralize the HCl, preventing it from protonating the starting amine, which would render it non-nucleophilic.

The mechanism is initiated by the nucleophilic attack of the nitrogen atom of the amine on the carbonyl carbon. researchgate.net The subsequent collapse of the tetrahedral intermediate expels the chloride ion. researchgate.net A final deprotonation step on the nitrogen atom yields the neutral amide.

Acid chlorides react with carboxylic acids or their corresponding carboxylate salts to produce acid anhydrides. rsc.org This method is effective for preparing both symmetrical and unsymmetrical anhydrides. rsc.org When a carboxylic acid is used, a base like pyridine is often added to neutralize the HCl byproduct.

The reaction proceeds via nucleophilic attack by the oxygen of the carboxylic acid (or carboxylate) on the carbonyl carbon of the acid chloride. The tetrahedral intermediate then collapses, eliminating the chloride ion to form the anhydride.

The reaction of acid chlorides with Grignard reagents (R-MgX) is a powerful carbon-carbon bond-forming reaction. However, the reaction is difficult to stop at the ketone stage because ketones are also reactive towards Grignard reagents, and the Grignard reagent itself is highly reactive. stackexchange.com Consequently, the reaction typically proceeds with two equivalents of the Grignard reagent to produce a tertiary alcohol.

The mechanism involves two distinct stages:

Ketone Formation: The first equivalent of the Grignard reagent attacks the acid chloride in a nucleophilic acyl substitution to form a ketone intermediate. stackexchange.com

Alcohol Formation: The newly formed ketone then immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction. stackexchange.com A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. stackexchange.com

While isolating the ketone is challenging, it can sometimes be achieved by using less reactive organometallic reagents, such as organocuprates (Gilman reagents), or by performing the reaction at very low temperatures. rsc.org

Specific Reaction Pathways Involving 6-Fluorochromane-2-carbonyl chloride and its Derivatives

While detailed research findings on a wide array of reactions for this compound are not extensively documented in publicly available literature, its reactivity can be confidently predicted based on its structure. The compound serves as a key intermediate, typically generated in situ from its parent carboxylic acid, 6-Fluorochromane-2-carboxylic acid, for the synthesis of more complex derivatives.

One documented specific reaction pathway is the synthesis of amide derivatives. Research indicates that 6-fluoro-chroman-2-carboxamides can be synthesized by reacting the corresponding acid chloride with various amines. This reaction follows the general mechanism for amide formation from acid chlorides, where the amine acts as a nucleophile to displace the chloride.

Table 2: Documented Reaction of a this compound Derivative

| Reactant | Nucleophile | Product Class | Reference |

|---|

Based on the established reactivity of acid chlorides, other specific pathways can be reliably inferred:

Esterification: Reaction with a specific alcohol (e.g., ethanol) in the presence of a base like pyridine would yield the corresponding ester, Ethyl 6-fluorochromane-2-carboxylate.

Anhydride Formation: Reaction with 6-Fluorochromane-2-carboxylic acid would produce the symmetrical anhydride, 6-Fluorochromane-2-carboxylic anhydride.

Friedel-Crafts Acylation: As an acyl chloride, it could be used to acylate an aromatic ring, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum chloride, to form a ketone.

These potential reactions highlight the utility of this compound as a building block for introducing the 6-fluorochroman-2-carbonyl moiety into larger, more complex molecules.

Reactions for Carbon Chain Extension

Carbon chain extension of this compound is a key strategy for the elaboration of its molecular framework, enabling the introduction of additional carbon atoms to the C2 position of the chromane (B1220400) ring system. These reactions are fundamental in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

The reaction of acyl chlorides with sulfur ylides provides a viable, though less common, alternative to the Arndt-Eistert reaction for one-carbon chain extension. While direct reaction of this compound with a sulfur ylide like dimethylsulfoxonium methylide has not been explicitly detailed in readily available literature, a related transformation involving methyl esters offers a plausible reaction pathway. In a known process, methyl esters are reacted with dimethylsulfoxonium methylide to yield β-keto dimethylsulfoxonium ylides. These intermediates are then treated with hydrogen chloride to produce α-chloroketones, effectively achieving a one-carbon chain extension.

Applying this logic to this compound, the highly reactive acyl chloride would readily undergo nucleophilic attack by the sulfur ylide at the carbonyl carbon. This would likely form a transient intermediate that, upon rearrangement and loss of dimethyl sulfoxide (B87167) (DMSO), could potentially lead to the formation of a chloromethylketone derivative. This proposed pathway offers a diazomethane-free route to one-carbon homologated ketones from the acyl chloride.

Table 1: Proposed Reaction for One-Carbon Chain Extension using a Sulfur Ylide

| Reactant | Reagent | Proposed Intermediate | Proposed Product |

| This compound | Dimethylsulfoxonium methylide | β-keto dimethylsulfoxonium ylide | 2-Chloro-1-(6-fluorochroman-2-yl)ethanone |

A well-established method for the one-carbon extension of acyl chlorides to form β-chloroketone intermediates is through the Arndt-Eistert synthesis. numberanalytics.comnih.govorganic-chemistry.orgnih.gov This reaction sequence involves the treatment of an acyl chloride, such as this compound, with diazomethane (B1218177). rsc.orgresearchgate.net The nucleophilic diazomethane attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a diazoketone intermediate and hydrogen chloride. To prevent the side reaction of the diazoketone with the generated HCl to form the α-chloroketone, an excess of diazomethane or a non-nucleophilic base like triethylamine (B128534) is typically used to neutralize the acid. nih.gov

The resulting α-diazoketone is a key intermediate that can be isolated. Subsequent treatment of this diazoketone with hydrogen chloride (HCl) leads to the formation of the corresponding β-chloroketone, 2-chloro-1-(6-fluorochroman-2-yl)ethanone. This transformation is a specific application of the Nierenstein reaction, which describes the conversion of an acid chloride to a haloketone using diazomethane. rsc.org

Table 2: Synthesis of a Beta-Chloroketone Intermediate via Arndt-Eistert Reaction

| Starting Material | Reagent(s) | Intermediate | Product |

| This compound | 1. Diazomethane (CH₂N₂) 2. Hydrogen Chloride (HCl) | α-diazoketone | 2-Chloro-1-(6-fluorochroman-2-yl)ethanone |

Fluorination Reactions with Carbonyl Chlorides

Fluorination reactions involving carbonyl chlorides are a critical aspect of organofluorine chemistry, allowing for the introduction of fluorine atoms, which can significantly alter the biological and chemical properties of a molecule. For a compound like this compound, fluorination can theoretically occur at several positions, but the most direct transformation of the carbonyl chloride group itself is its conversion to an acyl fluoride.

The conversion of acyl chlorides to acyl fluorides is a common transformation that can be achieved using a variety of fluorinating agents. nih.govrsc.orgresearchgate.netorganic-chemistry.orgbeilstein-journals.orgacs.orgacs.orgchemistryviews.orgresearchgate.netnih.govchemguide.co.uklibretexts.orgorganic-chemistry.org These reagents can be broadly classified as nucleophilic or electrophilic fluorine sources. numberanalytics.com Nucleophilic fluorinating agents, such as alkali metal fluorides (e.g., KF, CsF) or ammonium (B1175870) fluorides, can displace the chloride ion from the acyl chloride in a nucleophilic acyl substitution reaction. organic-chemistry.org The efficiency of this process can often be enhanced by the use of phase-transfer catalysts.

Alternatively, deoxofluorinating reagents can convert the corresponding carboxylic acid (6-Fluorochromane-2-carboxylic acid) directly to the acyl fluoride. While not a direct reaction of the carbonyl chloride, it represents a closely related and often preferred synthetic route. researchgate.netchemistryviews.org

Furthermore, electrophilic fluorinating agents, such as Selectfluor®, are commonly used to introduce fluorine at the α-position to a carbonyl group. numberanalytics.comorganic-chemistry.org In the context of this compound, if an enolizable proton were present alpha to the carbonyl group, electrophilic fluorination could be a potential reaction pathway, leading to an α-fluoro acyl chloride. However, the structure of this compound does not possess such a proton directly on the carbon backbone.

Table 3: General Fluorination Reactions of Acyl Chlorides

| Reaction Type | Reagent Class | Example Reagents | Product from this compound |

| Acyl Chloride to Acyl Fluoride | Nucleophilic Fluoride Source | KF, CsF, AgF | 6-Fluorochromane-2-carbonyl fluoride |

| Carboxylic Acid to Acyl Fluoride | Deoxofluorinating Agent | (Me₄N)SCF₃, SOF₂ | 6-Fluorochromane-2-carbonyl fluoride |

Derivatization and Synthetic Applications of 6 Fluorochromane 2 Carbonyl Chloride

Design and Synthesis of Novel Chromane-Based Derivatives

The reactivity of the acyl chloride group in 6-Fluorochromane-2-carbonyl chloride allows for a variety of derivatization reactions, leading to the generation of diverse molecular libraries for biological screening and the development of new synthetic methodologies.

Scope and Limitations of Derivatization Reactions

The primary derivatization of this compound involves nucleophilic acyl substitution, where the chlorine atom is displaced by a nucleophile. The scope of this reaction is broad, encompassing the formation of amides, esters, and ketones.

Amide Formation: The reaction of this compound with primary or secondary amines readily yields the corresponding 6-fluoro-chroman-2-carboxamides. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to act as an acid scavenger for the hydrochloric acid byproduct. researchgate.net A study on the synthesis of novel 6-fluoro-chroman-2-carboxamides demonstrated the successful condensation of the acid chloride with various amines in dichloroethane as a solvent. researchgate.net These synthesized carboxamides were subsequently evaluated for their antimicrobial activities, with some compounds showing potent inhibitory effects against various pathogenic strains. researchgate.net

| Reactant | Product | Conditions | Reference |

| This compound and various amines | 6-Fluoro-chroman-2-carboxamides | Triethylamine, Dichloroethane | researchgate.net |

Ester and Ketone Formation: While specific literature detailing the direct conversion of this compound to esters and ketones is limited, the general reactivity of acyl chlorides suggests that these transformations are feasible. Esterification can be achieved by reacting the acid chloride with alcohols, typically in the presence of a non-nucleophilic base like pyridine (B92270). For the synthesis of ketones, the use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), would be necessary to prevent the over-addition that is commonly observed with more reactive Grignard or organolithium reagents, which would lead to tertiary alcohols. masterorganicchemistry.comchemistrysteps.com The reaction with Gilman reagents allows for the selective formation of a ketone by stopping the reaction after the first nucleophilic addition. masterorganicchemistry.comchemistrysteps.com

Limitations: The primary limitation in the derivatization of this compound is the potential for side reactions, particularly if the nucleophile is sterically hindered or has low reactivity. Furthermore, the presence of the chiral center at the C2 position can lead to the formation of diastereomeric mixtures if the nucleophile is also chiral, necessitating careful purification and characterization of the products. The synthesis of the acid chloride itself from 6-fluorochromane-2-carboxylic acid requires the use of reagents like thionyl chloride or oxalyl chloride, which must be handled with care due to their corrosive and reactive nature.

Chiral Synthesis and Stereocontrol in Product Formation

The C2 position of the chromane (B1220400) ring in this compound is a stereocenter, meaning the compound can exist as either the (R)- or (S)-enantiomer. The control of this stereochemistry is crucial in the synthesis of pharmaceuticals, as different enantiomers can have vastly different biological activities.

The primary strategy for obtaining enantiomerically pure this compound involves the resolution of its precursor, racemic 6-fluorochromane-2-carboxylic acid. Several methods have been developed for this resolution, including classical chemical resolution and enzymatic approaches. A notable enzymatic method utilizes two different esterases, EstS and EstR, for the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate. rsc.org This process can yield both the (S)- and (R)-enantiomers of the carboxylic acid with high enantiomeric excess. rsc.org

Once the enantiomerically pure carboxylic acid is obtained, it can be converted to the corresponding acid chloride without affecting the stereocenter. This chiral acid chloride can then be used in subsequent reactions to produce enantiomerically pure derivatives.

Stereocontrol is also critical in reactions involving the carbonyl group of derivatives formed from the acid chloride. For instance, in the synthesis of Nebivolol, a key step involves the stereoselective reduction of a ketone intermediate. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and the chirality of any catalysts used, allowing for the formation of specific diastereomers. researchgate.net

This compound as a Building Block in Complex Molecule Synthesis

The utility of this compound extends beyond simple derivatization, serving as a pivotal starting material for the construction of more complex molecular architectures, particularly in the pharmaceutical industry.

Precursor to Pharmaceutical Intermediates

This compound, or more commonly its carboxylic acid precursor, is a well-established intermediate in the synthesis of several pharmaceuticals. tezu.ernet.ingoogle.comlibretexts.org

Nebivolol, a highly selective β1-adrenergic receptor antagonist used for the treatment of hypertension, is a prime example of a complex pharmaceutical synthesized from 6-fluorochroman-2-carboxylic acid. tezu.ernet.ingoogle.com The synthesis of Nebivolol involves the coupling of two chiral chromane fragments.

| Starting Material | Key Intermediate | Final Product | References |

| 6-Fluorochromane-2-carboxylic acid | 6-Fluoro-2-(oxiran-2-yl)chroman | Nebivolol | tezu.ernet.innih.gov |

While this compound is a versatile building block, its direct application in the synthesis of chromane derivatives bearing a substituted cycloalkyl group at the C2 position is not well-documented in the current scientific literature. The synthesis of such compounds, for instance, spiro[chroman-2,1'-cycloalkanes], has been reported through alternative routes. These methods typically involve the reaction of 2-hydroxyacetophenone (B1195853) with a cycloalkanone to form a spiro[chroman-2,1'-cycloalkan]-4-one, which can then be further modified. chemicalbook.comresearchgate.net

The development of synthetic strategies to directly convert this compound or its simple derivatives into cycloalkyl-substituted chromanes remains an area for future research. Such methods could potentially involve intramolecular cyclization reactions or the use of organometallic reagents bearing a cycloalkyl group. The successful development of these routes would further expand the synthetic utility of this valuable chiral building block.

Contribution to Scaffold Modification in Medicinal Chemistry Research

The chromane scaffold, particularly when substituted with fluorine, represents a privileged structure in medicinal chemistry due to its presence in a variety of biologically active compounds. The reactive nature of this compound makes it a versatile starting material for the modification of this core structure, enabling detailed exploration of its chemical space for therapeutic applications.

Generation of Compound Libraries

The synthesis of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of a multitude of structurally related compounds to identify new lead candidates. While direct examples of large-scale compound libraries based on this compound are not extensively documented in publicly available literature, its potential as a starting material for such libraries is significant. The acyl chloride functionality provides a reactive handle for diversification. By reacting this compound with a diverse set of nucleophiles, such as amines, alcohols, and thiols, a library of corresponding amides, esters, and thioesters can be readily generated.

This approach allows for the systematic variation of substituents at the 2-position of the chromane ring system. The resulting library of compounds can then be screened for a wide range of biological activities. The inherent three-dimensionality of the chromane scaffold is a desirable feature in library design, as it allows for the exploration of chemical space in a more comprehensive manner than is possible with flat, aromatic structures. ku.edunih.gov

Table 1: Potential Compound Library from this compound

| Reactant Class | Functional Group Introduced | Potential Biological Significance |

| Primary & Secondary Amines | Amides | Introduction of hydrogen bond donors/acceptors, modulation of solubility and metabolic stability. |

| Alcohols & Phenols | Esters | Alteration of lipophilicity and potential for hydrolysis to release an active carboxylic acid. |

| Thiols | Thioesters | Introduction of a soft nucleophile, potential for unique interactions with biological targets. |

Exploration of Structure-Activity Relationships (SAR)

The systematic modification of a lead compound to understand how structural changes affect its biological activity is a critical process in medicinal chemistry known as Structure-Activity Relationship (SAR) studies. The 6-fluorochroman (B116937) moiety has been the subject of such investigations. For instance, a series of novel 6-fluorochroman derivatives were synthesized and evaluated as potential 5-HT1A receptor antagonists. nih.gov

In this study, modifications were made to various parts of the molecule, including the chroman ring itself. The introduction of an oxo or a hydroxyl group at the C-4 position of the chroman ring was found to be effective in improving the selectivity of the compounds for the 5-HT1A receptor over other receptors like α1-adrenergic and D2-dopaminergic receptors. nih.gov This highlights the importance of the substitution pattern on the chromane core for achieving the desired pharmacological profile.

Specifically, a 4-oxochroman derivative bearing a terminal 1,3-benzodioxole (B145889) ring demonstrated antagonist activity in both behavioral and electrophysiological assays in rats. nih.gov This detailed SAR study underscores how the 6-fluorochroman scaffold can be fine-tuned to optimize biological activity and selectivity.

Table 2: SAR of 6-Fluorochroman Derivatives as 5-HT1A Receptor Antagonists

| Modification | Effect on Activity/Selectivity | Reference |

| Introduction of a 4-oxo group on the chroman ring | Improved selectivity for 5-HT1A receptor | nih.gov |

| Introduction of a 4-hydroxy group on the chroman ring | Improved selectivity for 5-HT1A receptor | nih.gov |

| Variation of the terminal aromatic ring | Influenced antagonist potency | nih.gov |

Design of Rigidified Analogues

The conformation of a molecule plays a crucial role in its interaction with a biological target. In drug design, a common strategy to enhance potency and selectivity is to create rigidified analogues of a flexible lead compound. This approach aims to lock the molecule in its bioactive conformation, thereby reducing the entropic penalty upon binding to the receptor.

Spirocyclic scaffolds are particularly valuable in the design of rigidified analogues due to their inherent three-dimensionality and conformational constraint. nih.govbldpharm.com While specific examples of rigidified analogues derived directly from this compound are not prevalent in the literature, the principles of spirocyclization can be applied. The chromane nucleus can serve as a template onto which a second ring system is fused at a single atom, creating a spirocyclic structure.

For example, the carbonyl group of the acyl chloride could be involved in a reaction sequence leading to the formation of a spirocyclic lactam or other heterocyclic systems fused at the C2 position of the chromane. This would result in a more conformationally restricted molecule, where the spatial orientation of the substituents is more defined. Such rigidification can lead to a better understanding of the pharmacophore and potentially to compounds with improved biological activity. bldpharm.com

Novel Heterocyclic Systems and Spirocyclic Scaffolds

The reactivity of this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems, including novel fused and spirocyclic scaffolds. These complex structures are of great interest in medicinal chemistry as they can present unique three-dimensional arrangements of functional groups, leading to novel biological activities. uobaghdad.edu.iqwisdomlib.org

The synthesis of spirocyclic compounds has gained significant attention due to their structural novelty and presence in many natural products. nih.gov General synthetic strategies can be envisioned where this compound serves as the starting point. For instance, the acyl chloride could be converted into a suitable intermediate that can then undergo an intramolecular cyclization or a cycloaddition reaction to form a spirocyclic system.

One potential approach could involve the conversion of the acyl chloride to an α,β-unsaturated ketone, which could then participate in a Michael addition-cyclization cascade to generate a spirocyclic compound. Alternatively, the chromane moiety could be elaborated with a diene and subsequently undergo an intramolecular Diels-Alder reaction to construct a polycyclic system with a spirocyclic junction.

The synthesis of such novel heterocyclic and spirocyclic scaffolds from this compound would provide access to a new area of chemical space for drug discovery, offering the potential for the identification of compounds with novel mechanisms of action and improved therapeutic properties. ku.edunih.gov

Spectroscopic Characterization and Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationipb.pt

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Fluorochromane-2-carbonyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the carbon-hydrogen framework. While direct spectroscopic data for this compound is not extensively published, data for its immediate precursor, 6-Fluorochromane-2-carboxylic acid, serves as a reliable reference for predicting its spectral characteristics. chemicalbook.com

In the ¹H NMR spectrum of this compound, each proton or group of equivalent protons generates a distinct signal, with its chemical shift (δ) indicating its electronic environment. The spectrum is expected to show signals corresponding to the aromatic protons, the methine proton at the chiral center (C2), and the two methylene (B1212753) groups of the chromane (B1220400) ring. The electron-withdrawing nature of the carbonyl chloride group is anticipated to cause a significant downfield shift for the proton at C2 compared to the corresponding carboxylic acid. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound vs. Experimental Data for 6-Fluorochromane-2-carboxylic acid (Based on data for 6-Fluorochromane-2-carboxylic acid chemicalbook.com)

| Proton Assignment | 6-Fluorochromane-2-carboxylic acid (Experimental, δ ppm) | This compound (Predicted, δ ppm) | Multiplicity |

| Aromatic-H | 6.76-7.01 | ~6.80-7.10 | m |

| H-2 (Methine) | 4.78 | > 4.80 | t |

| H-4 (Methylene) | 2.82-2.85 | ~2.80-2.90 | t |

| H-3 (Methylene) | 2.14-2.37 | ~2.20-2.40 | m |

Note: Predicted values are estimations based on known substituent effects.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals include the carbonyl carbon, the aromatic carbons (with C-F coupling visible for the carbon attached to fluorine), and the aliphatic carbons of the chromane ring. The carbonyl carbon of the acyl chloride is expected to appear in a characteristic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound vs. Experimental Data for 6-Fluorochromane-2-carboxylic acid (Based on data for 6-Fluorochromane-2-carboxylic acid chemicalbook.com)

| Carbon Assignment | 6-Fluorochromane-2-carboxylic acid (Experimental, δ ppm) | This compound (Predicted, δ ppm) |

| C=O (Carbonyl) | 175.2 | ~170-180 |

| C-6 (C-F) | 156.0-158.4 | ~156-159 (d, ¹JCF) |

| Aromatic C | 115.2-122.4 | ~115-123 |

| C-2 (Methine) | 73.2 | ~75-80 |

| C-4 (Methylene) | 24.1-23.5 | ~23-25 |

| C-3 (Methylene) | 24.1-23.5 | ~23-25 |

Note: Predicted values are estimations. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

To confirm the assignments from 1D NMR spectra and to establish the complete connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methine proton at C2 and the adjacent methylene protons at C3, and between the methylene protons at C3 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the methine proton (H2) would show correlations to the carbonyl carbon and the C4 carbon, confirming the structure of the heterocyclic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of compounds like this compound. The analysis would be expected to show a prominent molecular ion peak [M]⁺ or related adducts. Given the presence of chlorine, the isotopic pattern of the molecular ion peak (a characteristic ~3:1 ratio for ³⁵Cl and ³⁷Cl) would be a key diagnostic feature. The molecular weight of the parent compound is 196.18 g/mol . chemicalbook.com The fragmentation pattern can also provide valuable structural information, with likely losses including the chlorine atom and the carbonyl group.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [C₁₀H₈³⁵ClFO₂]⁺ | 214.0 | Molecular Ion |

| [C₁₀H₈³⁷ClFO₂]⁺ | 216.0 | Molecular Ion (³⁷Cl isotope) |

| [C₁₀H₈FO₂]⁺ | 179.0 | Loss of Cl |

| [C₉H₈FO]⁺ | 151.0 | Loss of COCl |

Chromatographic Methods for Purity Assessment and Enantiomer Separationnih.govmdpi.com

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers, as it possesses a chiral center at the C2 position.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the chemical purity of a sample by separating it from any impurities or starting materials. For the separation of the two enantiomers, specialized chiral chromatography is required. sci-hub.se This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both chiral HPLC and chiral GC can be employed for this purpose. The choice of the specific chiral column and chromatographic conditions is critical for achieving successful enantiomeric resolution. core.ac.uk

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Application | Stationary Phase Example |

| HPLC | Purity Assessment | C18 (Reversed-Phase) |

| Chiral HPLC | Enantiomer Separation | Chiralcel® OD, Chiralpak® AD |

| GC | Purity Assessment | DB-5, HP-1 (non-polar) |

| Chiral GC | Enantiomer Separation | Chirasil-Dex, CP-Chirasil-L-Val sci-hub.se |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone technique for the analysis of compounds in the synthetic pathway originating from this compound. Due to the high reactivity of the acyl chloride functional group, direct analysis is often challenging. Consequently, methods typically focus on the analysis of its more stable precursor, 6-fluorochroman-2-carboxylic acid, or its derivatives formed during a reaction. In the context of synthesizing molecules like Nebivolol, where this compound is a key intermediate, HPLC is extensively used to monitor the progress of various synthetic steps. nih.govijpsr.com

Chiral HPLC is particularly significant as this compound is a chiral molecule, and its stereochemistry is critical for the pharmacological activity of the final product. The separation of enantiomers of related chromane derivatives is often achieved using chiral stationary phases. For instance, amylose (B160209) tris(3,5-dimethylphenyl carbamate) coated on a silica (B1680970) gel support is a common chiral stationary phase for such separations. researchgate.net Normal-phase chiral HPLC can be employed for the preparative separation of isomers, allowing for the isolation of specific stereoisomers for further synthesis or analysis. ijpsr.com

Reversed-phase HPLC is also widely applied, especially for monitoring reaction progress and for the analysis of impurities. A typical setup involves a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. bezmialemscience.org

Table 1: Illustrative HPLC Conditions for Analysis of Related Chromane Derivatives

| Parameter | Condition 1: Chiral Separation | Condition 2: Reversed-Phase Analysis |

| Stationary Phase | Chiralpak AD (amylose tris(3,5-dimethylphenyl carbamate)) | C18 (150 mm x 4.6 mm, 2.6 µm) |

| Mobile Phase | n-Heptane:Ethanol:Diethylamine (85:15:0.1, v/v/v) researchgate.net | Acetonitrile:Acetate buffer (pH 4.5) (50:50, v/v) bezmialemscience.org |

| Flow Rate | 3.0 mL/min researchgate.net | 1.3 mL/min bezmialemscience.org |

| Detection | UV at 225 nm researchgate.net | UV at 265 nm bezmialemscience.org |

| Application | Enantiomeric resolution of Nebivolol isomers | Quantitative analysis of Nebivolol and related compounds |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-performance liquid chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption, making it a powerful tool for analyzing pharmaceutical intermediates and their impurities. UPLC systems utilize columns with sub-2 µm particles, which results in higher efficiency separations.

A stability-indicating reversed-phase UPLC method has been developed for the determination of Nebivolol and its process-related impurities, which would include derivatives of this compound. indexcopernicus.comjournaljpri.com Such methods are crucial for ensuring the quality and stability of the final drug product. The separation is typically achieved on a C18 or similar stationary phase with a gradient elution profile.

Furthermore, UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, has been effectively used for the enantiomeric separation of Nebivolol isomers. This technique uses supercritical CO2 as the primary mobile phase component, offering rapid and efficient chiral separations.

Table 2: Representative UPLC Conditions for Analysis of Nebivolol and Related Impurities

| Parameter | UPLC Condition |

| Stationary Phase | Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) journaljpri.com |

| Mobile Phase | Gradient of 10 mM Ammonium (B1175870) Acetate and Acetonitrile journaljpri.com |

| Flow Rate | 0.3 mL/min journaljpri.com |

| Detection | PDA at 222 nm journaljpri.com |

| Application | Stability-indicating analysis of Nebivolol and its process-related impurities |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used in synthetic organic chemistry to monitor the progress of reactions. In the context of reactions involving this compound, TLC can be used to track the consumption of the starting material and the formation of the product. youtube.com

A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel with a fluorescent indicator) alongside spots of the starting materials as references. The plate is then developed in a suitable mobile phase. The choice of the eluent system is critical and is determined based on the polarity of the compounds to be separated. For a reaction where this compound is converted to a less polar product, a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be employed.

The positions of the spots are visualized under UV light (commonly at 254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. By comparing the relative intensities and positions (Rf values) of the spots over time, a chemist can estimate the extent of the reaction and determine the appropriate time for work-up. youtube.com

Table 3: General Parameters for TLC Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) in a ratio optimized for the specific reaction. |

| Visualization | UV light (254 nm) |

| Application | Monitoring the conversion of this compound to its reaction product. |

Computational and Theoretical Studies Relevant to 6 Fluorochromane 2 Carbonyl Chloride

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. For the 6-fluorochromane scaffold, these techniques have been instrumental in understanding stereoselectivity and interactions with biological targets.

Elucidation of Enantioselective Mechanisms

While direct molecular modeling studies on the highly reactive 6-Fluorochromane-2-carbonyl chloride are not extensively documented, significant research has been conducted on its immediate precursor, 6-fluoro-chroman-2-carboxylic acid (FCCA). The optically pure enantiomers of FCCA are crucial building blocks in the pharmaceutical industry. rsc.org

A notable study focused on the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) to produce the separate (S) and (R)-enantiomers of FCCA using two different esterases, EstS and EstR. rsc.org Molecular simulations were pivotal in revealing the mechanisms behind the high enantioselectivity of these enzymes. The research achieved an enantiomeric excess (ee) value of over 99% for (S)-FCCA and 95–96% for (R)-FCCA. rsc.org The computational models elucidated the specific interactions within the enzyme active sites that favored the hydrolysis of one enantiomer over the other, providing a rational basis for the observed stereochemical outcome. This understanding is critical for optimizing the enzymatic process for industrial-scale production of these valuable chiral synthons.

Docking Studies for Scaffold-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design to understand how a ligand, such as a derivative of 6-fluorochromane, might interact with a biological target like a protein or enzyme.

Although specific docking studies on this compound are scarce due to its reactive nature, research on various chromane (B1220400) derivatives highlights the utility of this approach. For instance, docking simulations have been employed to study chromane-6,7-diol analogues as potential inhibitors of mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.net These studies used multiple docking algorithms (CDOCKER, LibDock, and AutoDock) to investigate the binding affinities and conformations of the designed inhibitors within the enzyme's active site. researchgate.net The results indicated that the number and position of hydroxyl groups on the chromane scaffold significantly influenced the binding affinity, primarily through the formation of hydrogen bonds. researchgate.net

Similarly, docking studies on chroman-4-one and chroman-4-ol derivatives have been used to evaluate their potential as inhibitors for enzymes like monoamine oxidase (MAO) and cholinesterases, which are relevant targets in neurodegenerative diseases. core.ac.uk These computational predictions, while not always perfectly aligned with experimental results, provide valuable insights into the binding modes and structure-activity relationships of the chromane scaffold. core.ac.uk

In a broader context, docking has been successfully applied to a vast range of heterocyclic compounds to screen for potential inhibitors of various therapeutic targets, such as CDK4/6 in cancer. nih.gov These studies demonstrate the power of in silico screening to identify promising lead compounds for further development.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for investigating the electronic structure of molecules and elucidating reaction mechanisms. These methods can calculate properties like orbital energies (HOMO and LUMO), charge distributions, and the energies of transition states, which are crucial for understanding chemical reactivity.

In other research, quantum chemical calculations have been employed to explore the corrosion inhibition potential of synthesized quinazoline (B50416) derivatives in acidic environments. physchemres.org These calculations determine properties such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the energy gap (ΔE), and dipole moment. These parameters help to correlate the molecular structure of the inhibitors with their efficacy. physchemres.org Such approaches could be hypothetically applied to understand the reactivity of this compound in various chemical environments.

Structure-Energy Relationship Analysis

The analysis of structure-energy relationships is fundamental to predicting the stability and conformational preferences of molecules. These studies often involve mapping the potential energy surface of a molecule as a function of its geometric parameters.

For the chromane scaffold, computational methods can determine the most stable conformations. For instance, in a study of 6-Fluoro-4-oxochroman-2-carboxylic acid, a related compound, X-ray crystallography revealed that the dihydropyranone ring adopts an envelope conformation. This experimental finding can be correlated with computational calculations of conformational energies to identify the lowest energy structures.

The intrinsic reactivity of the broader class of chromanes has been studied using a combination of mass spectrometry, gas-phase infrared spectroscopy, and computational chemistry. rowansci.com These studies investigate fragmentation pathways and intramolecular rearrangement reactions, providing a deep understanding of the structure-reactivity relationships of the chromane core. rowansci.com While not specific to this compound, this type of analysis provides a foundational understanding of the chemical behavior of the underlying molecular framework.

Below is a table summarizing key computational data for related chromane derivatives, illustrating the types of information generated in such studies.

| Compound/System | Computational Method | Key Findings | Reference |

| Methyl 6-fluoro-chroman-2-carboxylate | Molecular Simulations | Elucidation of enantioselective binding in esterase active sites. | rsc.org |

| Chromane-6,7-diol analogues | Molecular Docking (CDOCKER, LibDock, AutoDock) | Identification of key hydrogen bonding interactions with tyrosinase. | researchgate.net |

| Chroman-4-one/ol derivatives | Molecular Docking | Prediction of binding modes in MAO and cholinesterases. | core.ac.uk |

| Coumarin (B35378) derivative | DFT (B3LYP/6-31+G(d,p)) | Analysis of FMOs and NBO for reactivity and stability insights. | informaticsjournals.co.in |

| Quinazoline derivatives | DFT | Correlation of quantum chemical parameters with corrosion inhibition efficiency. | physchemres.org |

Q & A

Q. What are the standard synthetic routes for preparing 6-fluorochromane-2-carbonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves fluorination of chromane precursors followed by carbonyl chloride formation. For example, fluorination at the 6-position can be achieved via electrophilic substitution using fluorinating agents like Selectfluor™. Subsequent treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid intermediate (e.g., 6-fluorochromane-2-carboxylic acid) into the acyl chloride. Reaction temperature and stoichiometry are critical: excess SOCl₂ at reflux (40–60°C) ensures complete conversion, but prolonged heating may degrade thermally sensitive fluorinated intermediates. Yield optimization requires monitoring by TLC or NMR for intermediate stability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Essential for confirming fluorination at the 6-position, with chemical shifts typically between -110 to -130 ppm for aromatic fluorides.

- IR Spectroscopy : A strong C=O stretch near 1770–1800 cm⁻¹ confirms the carbonyl chloride group.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal studies (e.g., R factor <0.05) resolve bond angles and spatial arrangement, as demonstrated for analogous fluorochromane derivatives .

- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) and chlorine isotopic patterns validate molecular weight and purity.

Advanced Research Questions

Q. How can researchers resolve contradictory data in the spectral analysis of this compound derivatives?

Methodological Answer: Contradictions often arise from impurities or solvent effects. For example:

- NMR Artifacts : Residual solvents (e.g., DMSO-d₆) may overlap with target signals. Use deuterated chloroform (CDCl₃) and gradient shimming to improve resolution.

- Crystallographic Ambiguities : If X-ray data conflicts with computational models (e.g., DFT), re-evaluate crystal packing effects or hydrogen-bonding interactions. Cross-validate with solid-state NMR .

- Mass Spec Fragmentation : Unusual fragments may stem from in-source decomposition. Employ softer ionization techniques (e.g., ESI-MS) or tandem MS/MS for clarity.

Q. What strategies mitigate thermal instability during storage or reaction of this compound?

Methodological Answer:

- Storage : Store at 0–6°C under inert gas (argon) to prevent hydrolysis. Use amber vials to block UV-induced degradation .

- Reaction Design : Avoid protic solvents (e.g., water, alcohols); use dry dichloromethane or THF. Add molecular sieves (3Å) to scavenge trace moisture.

- Stability Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) with HPLC tracking (C18 column, acetonitrile/water gradient) to quantify decomposition products like 6-fluorochromane-2-carboxylic acid .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic acyl substitutions?

Methodological Answer: The 6-fluoro group activates the carbonyl chloride toward nucleophilic attack by increasing electrophilicity. Comparative kinetic studies with non-fluorinated analogs show:

- Reaction Rate : Fluorinated derivatives react 2–3× faster with amines (e.g., aniline) in SN2 mechanisms, confirmed by stopped-flow UV-Vis kinetics.

- Regioselectivity : Steric effects from the chromane ring may dominate over electronic effects in bulky nucleophiles. Computational modeling (e.g., Gaussian) predicts transition states and validates experimental outcomes .

Q. What analytical methods are recommended for assessing purity in multi-step syntheses of this compound?

Methodological Answer:

- HPLC-DAD : Use a reversed-phase column (e.g., C18) with UV detection at 254 nm. Compare retention times against certified reference materials.

- Elemental Analysis (EA) : Verify C, H, N, and Cl content within ±0.3% of theoretical values.

- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to ensure acyl chloride stability .

Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in fluorination efficiency?

Methodological Answer: Variability often stems from trace metal contaminants or moisture. Solutions include:

- Quality Control : Pre-treat reagents (e.g., distill SOCl₂ under argon) and use high-purity solvents (HPLC grade).

- Statistical DOE : Apply a factorial design (e.g., 2³) to optimize fluorination time, temperature, and reagent ratio. Analyze via ANOVA to identify critical factors .

Q. What protocols ensure safe handling of decomposition byproducts (e.g., HF or HCl gas)?

Methodological Answer:

- Engineering Controls : Use fume hoods with HEPA filters and conduct reactions in sealed Schlenk lines.

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and full-face shields.

- Waste Management : Neutralize acidic gases with NaOH scrubbers and dispose via licensed hazardous waste contractors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.